molecular formula C13H16BrN3OS B5507447 N'-(2-bromobenzylidene)-2-(4-thiomorpholinyl)acetohydrazide

N'-(2-bromobenzylidene)-2-(4-thiomorpholinyl)acetohydrazide

Cat. No. B5507447
M. Wt: 342.26 g/mol
InChI Key: IWVOTKWVKARGSM-OQLLNIDSSA-N
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Description

Synthesis Analysis

The synthesis of N'-(2-bromobenzylidene)-2-(4-thiomorpholinyl)acetohydrazide involves the condensation of 2-bromobenzaldehyde with 2-(4-thiomorpholinyl)acetohydrazide. The process is typically conducted in a suitable solvent, such as ethanol or methanol, in the presence of an acid catalyst to facilitate the formation of the hydrazone linkage. This synthesis method is part of a broader category of reactions involving the formation of Schiff bases, which are characterized by a carbon-nitrogen double bond with a lone pair on nitrogen, making them versatile intermediates in organic synthesis (Sheng et al., 2015).

Molecular Structure Analysis

The molecular structure of N'-(2-bromobenzylidene)-2-(4-thiomorpholinyl)acetohydrazide has been elucidated using techniques such as X-ray crystallography, which provides insights into the arrangement of atoms within the molecule and the spatial configuration of the hydrazone linkage. These studies reveal that the compound typically crystallizes in monoclinic space groups, with hydrogen bonds and π···π interactions stabilizing the structure. The detailed geometric parameters obtained through structural analysis provide a foundation for understanding the compound's reactivity and interaction capabilities (Sheng et al., 2015).

Chemical Reactions and Properties

N'-(2-bromobenzylidene)-2-(4-thiomorpholinyl)acetohydrazide participates in various chemical reactions, leveraging its hydrazone functionality. It can undergo nucleophilic addition reactions at the carbon-nitrogen double bond or serve as a ligand in coordination compounds. The bromine atom also introduces possibilities for further functionalization through substitution reactions, making the compound a valuable synthetic intermediate (Quoc et al., 2019).

Physical Properties Analysis

The physical properties of N'-(2-bromobenzylidene)-2-(4-thiomorpholinyl)acetohydrazide, such as solubility, melting point, and crystal structure, are crucial for its application in different fields. These properties are influenced by the molecular structure and the presence of functional groups that dictate the compound's behavior in various environments. For instance, the crystalline form, solubility in different solvents, and thermal stability can significantly affect its utility in material science and pharmaceutical formulations (Xue et al., 2011).

Scientific Research Applications

Synthesis and Structural Characterization

Two hydrazone compounds, N'-(2-bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide and its derivative, were synthesized and structurally characterized. Their structures were confirmed through various spectroscopic methods and X-ray crystallography. Both compounds exhibited strong urease inhibitory activities, indicating potential applications in inhibiting the urease enzyme, which could have implications in medical research and agricultural practices (Sheng et al., 2015).

Anticancer Potency

A study on novel thiazoline-tetralin derivatives, including a structure similar to N'-(2-bromobenzylidene)-2-(4-thiomorpholinyl)acetohydrazide, evaluated their anticancer potency against various human cancer cell lines. The derivatives showed significant antitumor efficiency, particularly against the MCF-7 breast cancer cell line, highlighting their potential as anticancer agents (Turan-Zitouni et al., 2018).

Antioxidant and Antimicrobial Properties

Nitrogen-containing bromophenols isolated from marine red algae exhibited potent scavenging activity against free radicals, suggesting these compounds, including derivatives similar to N'-(2-bromobenzylidene)-2-(4-thiomorpholinyl)acetohydrazide, could be natural antioxidants with potential applications in food and pharmaceutical industries (Li et al., 2012).

Corrosion Inhibition

A study on Schiff bases related to N'-(2-bromobenzylidene)-2-(4-thiomorpholinyl)acetohydrazide showed their application in corrosion inhibition for steel in acidic media. Theoretical data from DFT and Monte Carlo simulations supported their efficacy as corrosion inhibitors, highlighting their potential industrial applications (Obot et al., 2016).

properties

IUPAC Name

N-[(E)-(2-bromophenyl)methylideneamino]-2-thiomorpholin-4-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrN3OS/c14-12-4-2-1-3-11(12)9-15-16-13(18)10-17-5-7-19-8-6-17/h1-4,9H,5-8,10H2,(H,16,18)/b15-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWVOTKWVKARGSM-OQLLNIDSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC(=O)NN=CC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSCCN1CC(=O)N/N=C/C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-(2-bromophenyl)methylideneamino]-2-thiomorpholin-4-ylacetamide

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